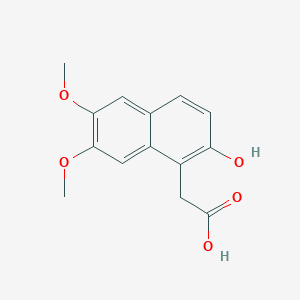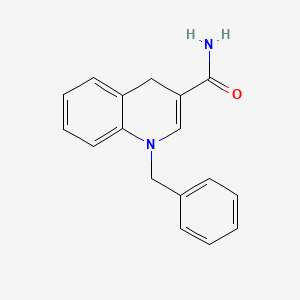
2-(2-Hydroxy-6,7-dimethoxynaphthalen-1-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Hydroxy-6,7-dimethoxynaphthalen-1-yl)acetic acid is a chemical compound with the molecular formula C14H14O5 and a molecular weight of 262.26 g/mol This compound is known for its unique structure, which includes a naphthalene ring substituted with hydroxy and methoxy groups, as well as an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxy-6,7-dimethoxynaphthalen-1-yl)acetic acid typically involves the reaction of 2-hydroxy-6,7-dimethoxynaphthalene with a suitable acetic acid derivative under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Hydroxy-6,7-dimethoxynaphthalen-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
2-(2-Hydroxy-6,7-dimethoxynaphthalen-1-yl)acetic acid has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(2-Hydroxy-6,7-dimethoxynaphthalen-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its binding affinity and reactivity with various enzymes and receptors. These interactions can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-6,7-dimethoxynaphthalene: Lacks the acetic acid moiety but shares the naphthalene core structure.
2-Methoxy-6,7-dihydroxynaphthalene: Contains similar functional groups but with different substitution patterns.
1-Acetylnaphthalene: Features a naphthalene ring with an acetyl group but lacks the hydroxy and methoxy groups.
Uniqueness
2-(2-Hydroxy-6,7-dimethoxynaphthalen-1-yl)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity.
Propiedades
Fórmula molecular |
C14H14O5 |
|---|---|
Peso molecular |
262.26 g/mol |
Nombre IUPAC |
2-(2-hydroxy-6,7-dimethoxynaphthalen-1-yl)acetic acid |
InChI |
InChI=1S/C14H14O5/c1-18-12-5-8-3-4-11(15)10(7-14(16)17)9(8)6-13(12)19-2/h3-6,15H,7H2,1-2H3,(H,16,17) |
Clave InChI |
UJUMDXHUGJWMQJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(=C1)C=CC(=C2CC(=O)O)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole](/img/structure/B11855356.png)
![4,5-Dichloro-6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B11855396.png)



![3-(Azetidin-1-YL)-1-bromoimidazo[1,5-A]pyrazin-8-amine](/img/structure/B11855403.png)

![3-(3-Chlorophenyl)-3-azaspiro[5.5]undecane](/img/structure/B11855411.png)

![(6-Chloro-1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)hydrazine](/img/structure/B11855426.png)


![3-Nitro-2-(2-(pyridin-2-yl)vinyl)imidazo[1,2-a]pyridine](/img/structure/B11855450.png)
